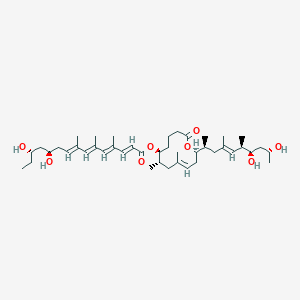
Mycolactone E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycolactone E is a natural product found in Mycobacterium liflandii and Mycobacterium marinum with data available.
Wissenschaftliche Forschungsanwendungen
1. Role in Buruli Ulcer Formation
Mycolactone, including Mycolactone E, plays a critical role in the formation of Buruli ulcers. It operates by hijacking the Wiskott-Aldrich syndrome protein (WASP) family, leading to uncontrolled activation of ARP2/3-mediated assembly of actin in the cytoplasm. This results in defective cell adhesion and directional migration, contributing to the pathogenesis of Buruli ulcer (Guenin-Macé et al., 2013).
2. Impact on Protein Biogenesis
Mycolactone E exerts its effects by blocking the biogenesis of secretory and integral transmembrane proteins through the inhibition of the Sec61 translocon. This impacts a variety of cellular processes, including cell division, cell death, and inflammation, thus influencing local and systemic cellular function in diseases like Buruli ulcer (Morel et al., 2018).
3. Immunomodulatory Properties
Mycolactone E has notable immunomodulatory properties, particularly on dendritic cells (DCs). It inhibits the phenotypic and functional maturation of DCs, impacting their ability to activate allogeneic T cell priming and produce inflammatory molecules. This suppression plays a part in the lack of inflammatory infiltrates in infected tissues, highlighting its potential as an immunosuppressive agent (Coutanceau et al., 2007).
4. Suppression of T Cell Responsiveness
Mycolactone E suppresses T cell responsiveness by altering both early signaling and posttranslational events. This includes the blockade of cytokine production and impairment of T cell responsiveness to stimulation, providing insights into the defective cellular responses in Buruli ulcer patients (Boulkroun et al., 2009).
5. Effect on Lipid Membranes
The toxin interacts with lipid membranes and modifies lipid segregation, affecting the formation of ordered microdomains. This can potentially impact cell functions and signaling pathways, providing insight into the pleiotropic effects of mycolactone (Nitenberg et al., 2018).
6. Analgesic and Anti-inflammatory Effects
Mycolactone E has been observed to display anti-inflammatory effects on the nervous system. It suppresses the inflammatory responses of sensory neurons, Schwann cells, and microglia without affecting cell viability. These properties may contribute to the analgesic effects observed in Buruli ulcer (Isaac et al., 2017).
Eigenschaften
Produktname |
Mycolactone E |
|---|---|
Molekularformel |
C43H70O8 |
Molekulargewicht |
715 g/mol |
IUPAC-Name |
[(6S,7S,9E,12R)-12-[(E,2S,6R,7R,9R)-7,9-dihydroxy-4,6-dimethyldec-4-en-2-yl]-7,9-dimethyl-2-oxo-1-oxacyclododec-9-en-6-yl] (2E,4E,6E,8E,11R,13S)-11,13-dihydroxy-4,6,8-trimethylpentadeca-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C43H70O8/c1-11-37(45)27-38(46)18-15-28(2)21-31(5)22-29(3)17-20-43(49)50-40-13-12-14-42(48)51-41(19-16-30(4)23-34(40)8)35(9)25-32(6)24-33(7)39(47)26-36(10)44/h15-17,20-22,24,33-41,44-47H,11-14,18-19,23,25-27H2,1-10H3/b20-17+,28-15+,29-22+,30-16+,31-21+,32-24+/t33-,34+,35+,36-,37+,38-,39-,40+,41-/m1/s1 |
InChI-Schlüssel |
VOCMPGXMAVRLMS-NWIZFJBDSA-N |
Isomerische SMILES |
CC[C@@H](C[C@@H](C/C=C(\C)/C=C(\C)/C=C(\C)/C=C/C(=O)O[C@H]1CCCC(=O)O[C@H](C/C=C(/C[C@@H]1C)\C)[C@@H](C)C/C(=C/[C@@H](C)[C@@H](C[C@@H](C)O)O)/C)O)O |
Kanonische SMILES |
CCC(CC(CC=C(C)C=C(C)C=C(C)C=CC(=O)OC1CCCC(=O)OC(CC=C(CC1C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)O)O |
Synonyme |
mycolactone E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



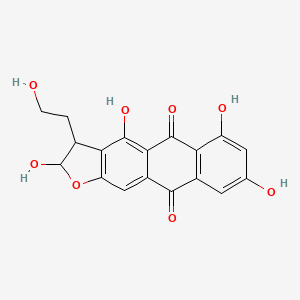
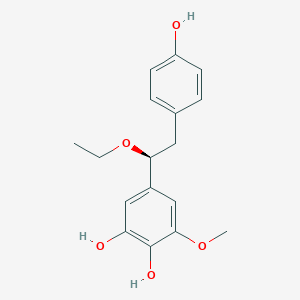
![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)



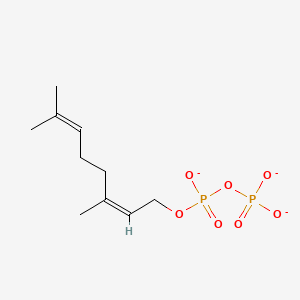
![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)
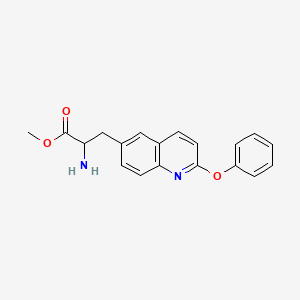
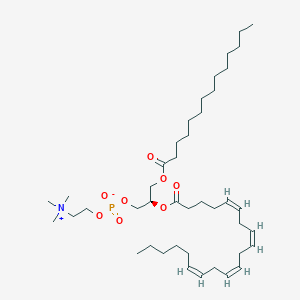
![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)
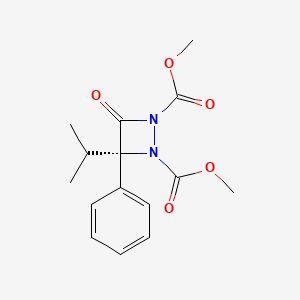

![[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate](/img/structure/B1263295.png)